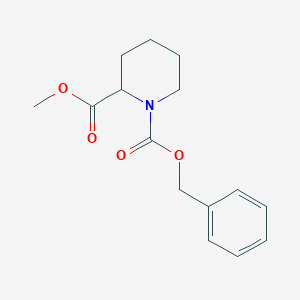

Methyl N-cbz-piperidine-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl N-cbz-piperidine-2-carboxylate involves several key steps. Starting materials such as piperidine-4-carboxylic and piperidine-3-carboxylic acids are converted into corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with various N-mono-substituted hydrazines yield the target compounds as major products (Matulevičiūtė et al., 2021). Another synthesis approach involves the oxidative decarboxylation and β-iodination of α-amino acid carbamates or amides to produce 2,3-disubstituted piperidines (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of Methyl N-cbz-piperidine-2-carboxylate is characterized by the presence of a piperidine ring, a carboxylate group, and a protecting N-cbz (benzyloxycarbonyl) group. This structure has been analyzed using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, to confirm the identities of the synthesized compounds (Matulevičiūtė et al., 2021).

Chemical Reactions and Properties

Methyl N-cbz-piperidine-2-carboxylate participates in a variety of chemical reactions, especially those relevant to pharmaceutical and organic synthesis. It can undergo hydroxylation, carbonylation, and other modifications that alter its chemical and physical properties for specific applications. For example, N-Cbz protected piperidines show greater regioselectivity in hydroxylation reactions when incubated with certain fungi, leading to predominantly 4-hydroxylated products (Aitken et al., 1998).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Methyl N-cbz-piperidine-2-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. This chemical precursor is instrumental in the development of novel pharmaceuticals due to its versatility in chemical reactions, enabling the construction of complex molecular architectures. A notable application includes its use in the synthesis of pyrazole derivatives, which have been explored for their potential therapeutic effects. For instance, compounds synthesized using piperidine derivatives have been evaluated for their affinity towards cannabinoid receptors, contributing to the development of new treatments for pain, inflammation, and neurodegenerative diseases. These studies highlight the compound's role in facilitating the discovery of new drugs with potential applications in various therapeutic areas (Ding et al., 2013; Matulevičiūtė et al., 2021).

Pharmacological Research

Research involving methyl N-cbz-piperidine-2-carboxylate derivatives extends into pharmacological applications, particularly in the modulation of cannabinoid receptors. This line of investigation is crucial for understanding the therapeutic potential of cannabinoid receptor agonists and antagonists in treating a variety of conditions, including chronic pain, obesity, and neurological disorders. Studies have demonstrated the effectiveness of compounds derived from piperidine in acting as cannabinoid receptor ligands, offering insights into the design of novel therapeutics that leverage the endocannabinoid system for disease management (Ruiu et al., 2003; Naguib et al., 2008).

Neurological Research

In the realm of neurological research, derivatives of methyl N-cbz-piperidine-2-carboxylate have been explored for their role in neurogenesis and neuroprotection. The interaction of these compounds with cannabinoid receptors has been shown to influence neurogenesis, a process critical for maintaining neuronal health and function. This research avenue is particularly promising for developing treatments aimed at neurodegenerative diseases and conditions associated with neuronal damage (Jin et al., 2004).

Mécanisme D'action

Target of Action

Methyl N-cbz-piperidine-2-carboxylate is a chemical compound used in the field of organic synthesis

Mode of Action

It’s known to be used in organic synthesis reactions, possibly as a protecting group or an intermediate . The exact interactions with its targets and the resulting changes are subjects of ongoing research.

Result of Action

As it’s primarily used as an intermediate in organic synthesis

Action Environment

The action of Methyl N-cbz-piperidine-2-carboxylate can be influenced by various environmental factors. For instance, it’s known to be stable under normal temperatures but can decompose under light and oxidation . It’s soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane , which can affect its action, efficacy, and stability.

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYPKDMELOKLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451852 | |

| Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-cbz-piperidine-2-carboxylate | |

CAS RN |

180609-56-7 | |

| Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-Cbz-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)